Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate (CAS: 951963-40-9) is a chromeno-oxazine derivative with a molecular formula of C₂₃H₂₃NO₆S and a molecular weight of 441.5 g/mol . Its structure comprises a chromeno-oxazine core fused with a 1,1-dioxidotetrahydrothiophene moiety and a methyl benzoate substituent.
Properties
IUPAC Name |
methyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8S/c1-29-23(26)14-2-4-16(5-3-14)32-20-11-30-22-17(21(20)25)6-7-19-18(22)10-24(13-31-19)15-8-9-33(27,28)12-15/h2-7,11,15H,8-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIHJMBJUYBZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects the potassium ion flow across the cell membrane, influencing various cellular processes. This can have downstream effects on numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .
Biological Activity
Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activities, focusing on antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately 471.52 g/mol. The structure includes a chromeno framework fused with an oxazine ring and a tetrahydrothiophene moiety. These unique features contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO7S |
| Molecular Weight | 471.52 g/mol |
| CAS Number | 951931-10-5 |
Antioxidant Properties
Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant properties . The presence of the tetrahydrothiophene moiety is particularly linked to this activity:
- Mechanism : The compound may scavenge free radicals effectively and reduce oxidative stress in cellular models.
- Research Findings : Studies have shown that related compounds can significantly lower oxidative stress markers in vitro and in vivo models.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated through various studies:
-
Case Study : A study reported the synthesis of related compounds that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Most Sensitive Bacteria : Staphylococcus aureus (ATCC 6538)
- Most Resistant Bacteria : Listeria monocytogenes (NCTC 7973)
-
Activity Levels :
- Minimal Inhibitory Concentration (MIC) : Ranged from 37.9 to 113.8 μM against sensitive strains.
- Minimal Bactericidal Concentration (MBC) : Found between 57.8 and 118.3 μM for the most active compounds.
Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
Potential Uses:
- Antioxidant Therapy : May be utilized in formulations aimed at reducing oxidative stress-related diseases.
- Antimicrobial Agents : Could serve as a basis for developing new antibiotics or antimicrobial agents due to its efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromeno-oxazine derivatives exhibit structural diversity, primarily through substitutions on the chromene ring, oxazinone core, and pendant groups. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Sulfone Group (SO₂): Present in the target compound, this group increases polarity and oxidative stability compared to non-sulfonated analogs like the fluorobenzyl or thiophene derivatives .
- Halogen Substituents (F, Cl): Fluorine in the fluorobenzyl derivative enhances lipophilicity and metabolic resistance, while chlorine in the thiophene analog may improve binding affinity in receptor-mediated interactions .
Key Research Findings
- Synthetic Challenges: Chromeno-oxazine derivatives often require multi-step syntheses involving cyclocondensation and oxidation. The sulfone group in the target compound likely necessitates additional oxidation steps compared to non-sulfonated analogs .
- Spectroscopic Characterization: NMR and MS data confirm structural integrity, with distinct shifts for the sulfone (δ ~3.5–4.0 ppm in ¹H NMR) and methoxy groups (δ ~55 ppm in ¹³C NMR) .
- Thermal Properties: Limited data exist for the target compound, but fluorinated and chlorinated analogs show higher boiling points, suggesting stronger intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
